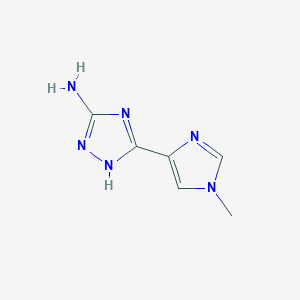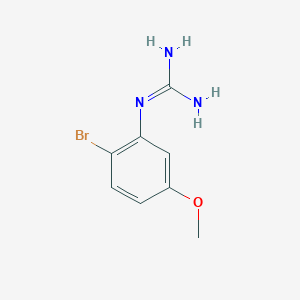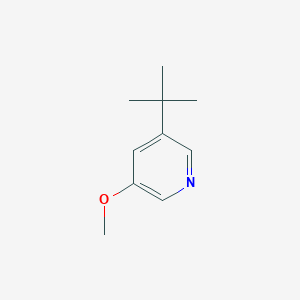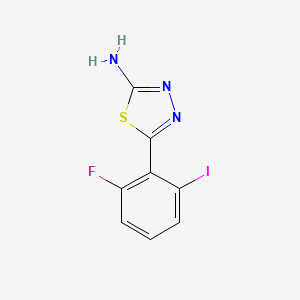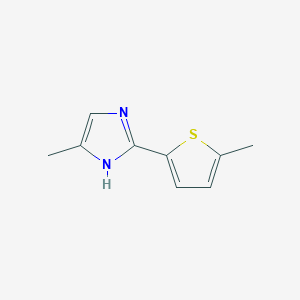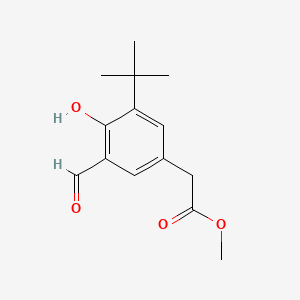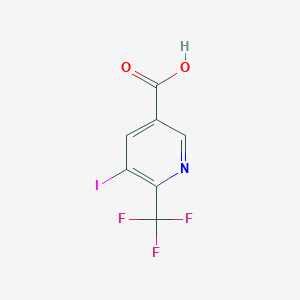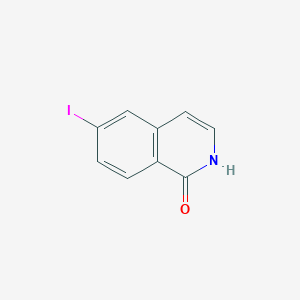
6-Iodoisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Iodoisoquinolin-1(2H)-one is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodoisoquinolin-1(2H)-one typically involves the iodination of isoquinolin-1(2H)-one. One common method is the electrophilic aromatic substitution reaction, where isoquinolin-1(2H)-one is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at a controlled temperature to ensure the selective iodination at the 6th position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions
6-Iodoisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The keto group can participate in oxidation and reduction reactions, leading to different functional groups.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the keto group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the keto group.
Major Products Formed
Substitution Products: Compounds with different substituents replacing the iodine atom.
Oxidation Products: Compounds with oxidized functional groups at the 1st position.
Reduction Products: Compounds with reduced functional groups at the 1st position.
科学研究应用
6-Iodoisoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of materials with specific properties, such as dyes and pigments.
作用机制
The mechanism of action of 6-Iodoisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The iodine atom and the keto group play crucial roles in its reactivity and interaction with other molecules.
相似化合物的比较
Similar Compounds
Isoquinolin-1(2H)-one: The parent compound without the iodine atom.
6-Bromoisoquinolin-1(2H)-one: Similar structure with a bromine atom instead of iodine.
6-Chloroisoquinolin-1(2H)-one: Similar structure with a chlorine atom instead of iodine.
Uniqueness
6-Iodoisoquinolin-1(2H)-one is unique due to the presence of the iodine atom, which imparts specific chemical properties such as increased reactivity in substitution reactions and potential biological activities. The iodine atom also influences the compound’s electronic properties, making it distinct from its halogenated analogs.
属性
分子式 |
C9H6INO |
|---|---|
分子量 |
271.05 g/mol |
IUPAC 名称 |
6-iodo-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H6INO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5H,(H,11,12) |
InChI 键 |
VPAWSRQVIKKBCX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CNC2=O)C=C1I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


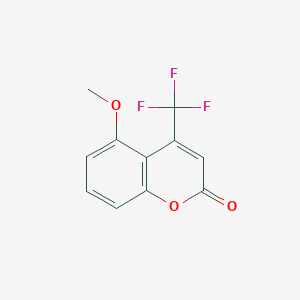
![Methyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13680861.png)
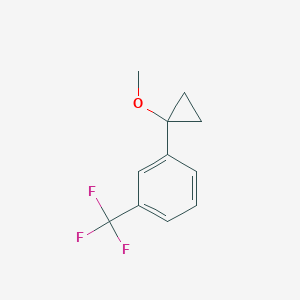
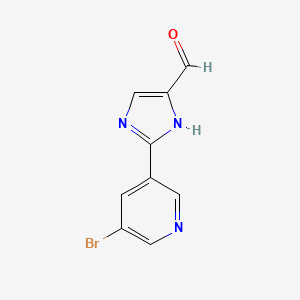
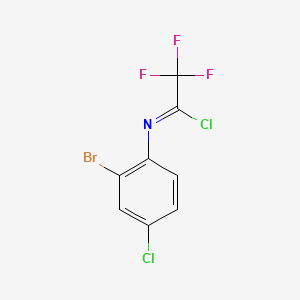
![2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13680887.png)

